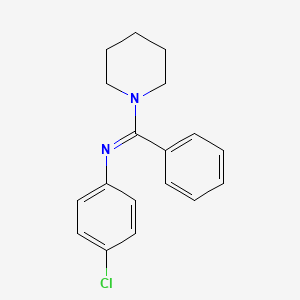
(E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is a chemical compound that belongs to the class of imines It features a piperidine ring, a phenyl group, and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine typically involves the condensation of a piperidine derivative with an appropriate aldehyde or ketone. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Reduction to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-1-phenylmethanimine
- N-(4-Chlorophenyl)-1-(piperidin-1-yl)methanimine
Uniqueness
(E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
52807-37-1 |
|---|---|
Molecular Formula |
C18H19ClN2 |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C18H19ClN2/c19-16-9-11-17(12-10-16)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2 |
InChI Key |
NEPCMAGASQFVBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


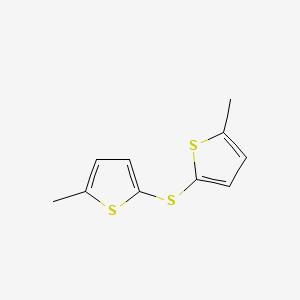
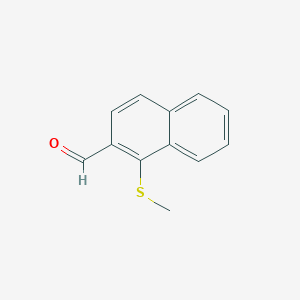
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
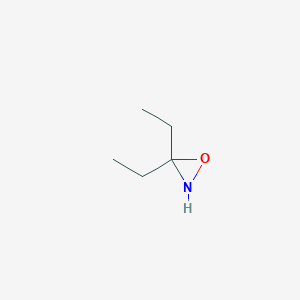
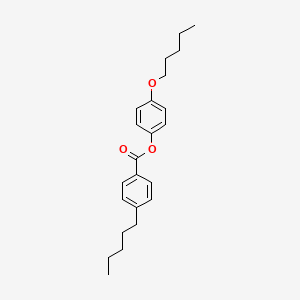


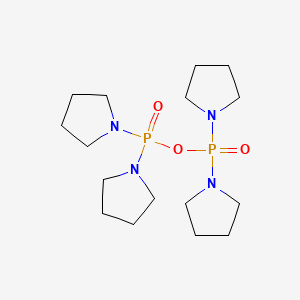
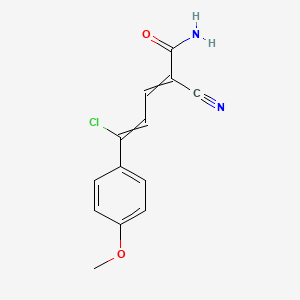
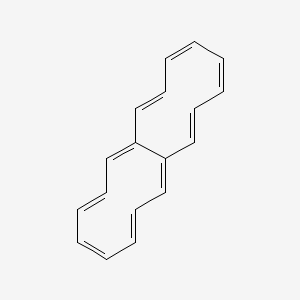
![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
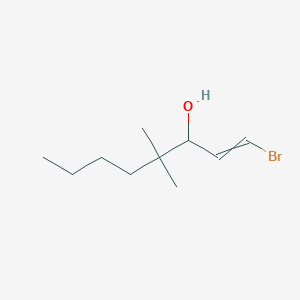
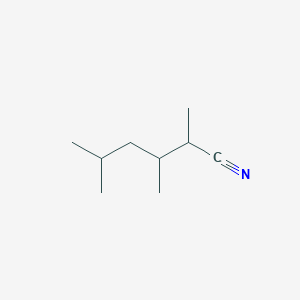
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
